molecular formula C15H20BrClN2O2 B2807145 Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate CAS No. 1807447-29-5

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B2807145
CAS No.: 1807447-29-5
M. Wt: 375.69
InChI Key: ATNUXQUZYMSUJB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrClN2O2 It is a piperazine derivative that features a tert-butyl ester group and a bromochlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-chloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxidized products such as quinones.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the development of new pharmaceuticals or as a tool compound to study biological pathways .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development. Its structural features allow for modifications that can enhance its therapeutic potential .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromo-5-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds with only one halogen atom .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNUXQUZYMSUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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